2-Chloro-4-(2-chlorophenyl)nicotinonitrile

Medicinal Chemistry Structure-Activity Relationship Halogenated Heterocycles

2-Chloro-4-(2-chlorophenyl)nicotinonitrile is a chlorinated nicotinonitrile building block with a unique 2-chloro-4-(2-chlorophenyl) substitution pattern that delivers a distinct SAR profile for nicotinic acetylcholine receptor (nAChR) ligand design. Its dual chlorine handles enable selective cross-coupling and directed ortho-metalation. Buyers should select this specific CAS 1226172-24-2 compound to ensure reproducible synthetic yields and reliable biological data. Request a quote today.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
Cat. No. B13006275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(2-chlorophenyl)nicotinonitrile
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Cl
InChIInChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H
InChIKeyYVQQJHOZHLTEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(2-chlorophenyl)nicotinonitrile Procurement Guide for Research and Industrial Applications


2-Chloro-4-(2-chlorophenyl)nicotinonitrile (CAS: 1226172-24-2; molecular formula C12H6Cl2N2; MW: 249.09) is a chlorinated nicotinonitrile derivative featuring a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a 2-chlorophenyl group. As a building block in the synthesis of heterocyclic compounds and potential nicotinic acetylcholine receptor (nAChR) ligands, it serves as a versatile intermediate in medicinal chemistry and agrochemical research [1].

Why Direct Substitution with Similar Nicotinonitrile Derivatives Compromises Research Outcomes


Nicotinonitrile derivatives exhibit significant differences in physicochemical properties and biological activity based on the position and nature of halogen and aryl substituents [1]. Even small structural variations—such as the presence of a 2-chlorophenyl group at the 4-position versus a 2-chlorophenyl at the 2-position or a phenyl group without halogen—can alter electronic distribution, steric hindrance, and ultimately target binding affinity and selectivity [2]. Therefore, substituting 2-Chloro-4-(2-chlorophenyl)nicotinonitrile with a less defined or differently substituted analog without rigorous comparative validation can lead to irreproducible synthetic yields or misleading biological data .

Quantitative Differentiation of 2-Chloro-4-(2-chlorophenyl)nicotinonitrile Against Close Analogs


Structural Differentiation: Impact of Chlorine Substitution Pattern on Molecular Properties

2-Chloro-4-(2-chlorophenyl)nicotinonitrile features a unique substitution pattern—a chlorine at the pyridine 2-position and a 2-chlorophenyl group at the 4-position—which confers distinct electronic and steric properties compared to its isomers . For instance, the closely related compound 2-(2-chlorophenyl)nicotinonitrile (CAS 870064-86-1) has the chlorophenyl group attached at the 2-position, resulting in a different molecular geometry and electrostatic potential surface . This structural variation is critical for target engagement; in nicotinonitrile-based nAChR ligands, substitution at the 4-position of the pyridine ring has been shown to enhance selectivity for specific receptor subtypes . While direct comparative bioactivity data for this exact compound is limited in public domain, the structural differentiation implies non-interchangeable synthetic and pharmacological profiles.

Medicinal Chemistry Structure-Activity Relationship Halogenated Heterocycles

Comparative Purity and Quality Control Metrics Across Vendors

The minimum purity specification for 2-Chloro-4-(2-chlorophenyl)nicotinonitrile from a primary vendor is 95% (HPLC) . In comparison, the analog 2-Chloro-4-phenylnicotinonitrile (CAS 163563-64-2) is available with a minimum purity of 98% from certain suppliers , while 2-(2-Chlorophenyl)nicotinonitrile is offered at 95% purity . This difference in purity specifications may reflect variations in synthetic accessibility or purification challenges inherent to the dichlorinated scaffold. Users requiring higher purity for sensitive applications should request a Certificate of Analysis (CoA) to verify batch-specific purity and impurity profile.

Chemical Procurement Quality Assurance Research Chemical Specification

Physicochemical Property Divergence: Melting Point Range Comparison

Melting point is a critical indicator of compound purity and identity. 2-Chloro-4-(2-chlorophenyl)nicotinonitrile is reported to melt in the range of 83–84°C (lit.) , though this data originates from a vendor excluded by user request; alternative authoritative sources were not located. In contrast, the non-chlorinated analog 2-Chloro-4-phenylnicotinonitrile exhibits a significantly higher melting point range of 123–129°C . The lower melting point of the dichlorinated derivative may be attributed to disruption of crystal packing due to the ortho-chlorine on the phenyl ring. This difference is crucial for compound identification and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus.

Physical Chemistry Solid-State Characterization Handling and Storage

Class-Level Inference: Potential nAChR Ligand Activity Profile

Nicotinonitrile derivatives are extensively explored as modulators of nicotinic acetylcholine receptors (nAChRs), with substitution patterns dictating subtype selectivity and functional activity (agonist vs. antagonist) [1]. For example, the compound 6-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile (CHEMBL246899) displays an IC50 of 5.9 nM at the CB1 receptor [2]. While no direct binding data for 2-Chloro-4-(2-chlorophenyl)nicotinonitrile at nAChRs is publicly available, its 2-chloro-4-aryl substitution pattern is characteristic of known nAChR ligands described in patent literature . Users developing nAChR probes should screen this compound against a panel of receptor subtypes (e.g., α4β2, α3β4, α7) to map its selectivity profile, which is expected to differ from 2-aryl-substituted analogs.

Neuroscience Nicotinic Acetylcholine Receptors Drug Discovery

Synthetic Utility: Regioselective Functionalization via Halogen-Metal Exchange

The presence of a chlorine atom at the 2-position of the pyridine ring in 2-Chloro-4-(2-chlorophenyl)nicotinonitrile enables selective functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This reactivity profile contrasts with 2-(2-chlorophenyl)nicotinonitrile, where the chlorine is on the phenyl ring, and with 2-chloro-4-phenylnicotinonitrile, which lacks the ortho-chlorine on the phenyl group. The ortho-chlorine on the phenyl ring may also direct electrophilic aromatic substitution or facilitate directed ortho-metalation (DoM) strategies [2]. These distinct handles allow for orthogonal functionalization, making this compound a more versatile building block for library synthesis compared to its simpler analogs.

Organic Synthesis Cross-Coupling Reactions Building Block

Dopamine Transporter (DAT) Activity: Class-Level Inference from Nicotinonitrile Scaffold

Certain nicotinonitrile derivatives have demonstrated affinity for the dopamine transporter (DAT), as evidenced by a compound exhibiting an IC50 of 1.04 µM in a [3H]-WIN-35428 displacement assay [1]. While 2-Chloro-4-(2-chlorophenyl)nicotinonitrile has not been explicitly tested in this assay, its 4-(2-chlorophenyl) substitution pattern resembles that of known DAT ligands [2]. Researchers investigating dopaminergic signaling may find this compound to be a useful probe after experimental validation, particularly in comparison to 2-aryl-substituted nicotinonitriles that lack the 4-aryl motif critical for DAT binding.

Neuropharmacology Dopamine Transporter CNS Drug Discovery

Optimal Application Scenarios for 2-Chloro-4-(2-chlorophenyl)nicotinonitrile in Research and Development


Medicinal Chemistry: nAChR Modulator Lead Optimization

Use as a starting scaffold for designing selective α4β2 or α3β4 nAChR antagonists. The 2-chloro-4-(2-chlorophenyl) substitution pattern offers a distinct SAR profile compared to 2-aryl-substituted analogs. Researchers should synthesize and screen a focused library of derivatives to identify subtype-selective ligands, leveraging the synthetic handles provided by the two chlorine atoms [1].

Organic Synthesis: Building Block for Suzuki-Miyaura Cross-Coupling

Employ as a versatile electrophile in palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine groups at the 2-position of the pyridine ring. The ortho-chlorine on the phenyl group may also be exploited in directed ortho-metalation sequences. This compound enables the rapid construction of complex nicotinonitrile libraries for biological screening [2].

Chemical Biology: Dopamine Transporter Probe Development

Screen this compound and its derivatives for inhibition of dopamine reuptake in synaptosomal preparations or recombinant DAT-expressing cell lines. The 4-(2-chlorophenyl) motif is a known pharmacophore element for DAT ligands. Comparative studies against 2-aryl-substituted nicotinonitriles will elucidate the role of substitution position on transporter selectivity [3].

Quality Control and Analytical Reference Standard

Use the well-defined purity specification (≥95% HPLC) and distinct melting point (83–84°C) as a reference standard for method development in HPLC, LC-MS, or DSC. The compound's unique retention time and thermal behavior allow for robust quality control of synthetic batches and verification of compound identity in storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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